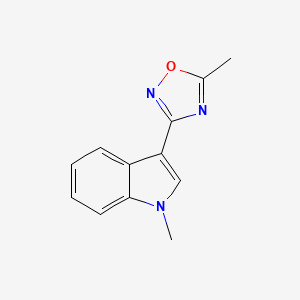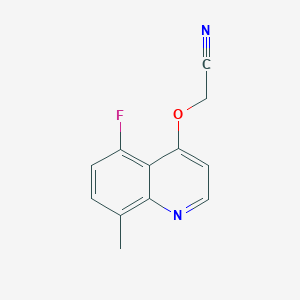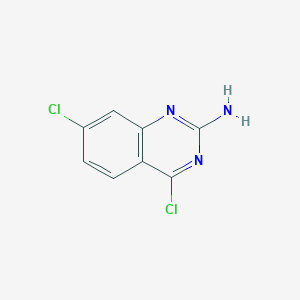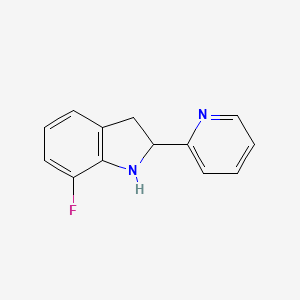![molecular formula C12H14N2O2 B15068411 methyl N-[2-(1H-indol-3-yl)ethyl]carbamate CAS No. 58635-45-3](/img/structure/B15068411.png)
methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(1H-indol-3-yl)ethyl)carbamate typically involves the reaction of indole derivatives with carbamates. One common method is the reaction of 2-(1H-indol-3-yl)ethanol with methyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-(1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Methyl (2-(1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that regulates mood and behavior.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Methyl (2-(1H-indol-3-yl)ethyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
58635-45-3 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
HCBAFFNXFPNJMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)


![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)

![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)



![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)


